cis-Cyclopentane-1,3-diol
CAS No.: 16326-97-9
Cat. No.: VC21270122
Molecular Formula: C5H10O2
Molecular Weight: 102.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16326-97-9 |
---|---|
Molecular Formula | C5H10O2 |
Molecular Weight | 102.13 g/mol |
IUPAC Name | (1R,3S)-cyclopentane-1,3-diol |
Standard InChI | InChI=1S/C5H10O2/c6-4-1-2-5(7)3-4/h4-7H,1-3H2/t4-,5+ |
Standard InChI Key | NUUPJBRGQCEZSI-SYDPRGILSA-N |
Isomeric SMILES | C1C[C@@H](C[C@@H]1O)O |
SMILES | C1CC(CC1O)O |
Canonical SMILES | C1CC(CC1O)O |
Introduction
Chemical Structure and Properties
Molecular Structure
Cis-Cyclopentane-1,3-diol consists of a five-membered cyclopentane ring with two hydroxyl groups attached at the 1st and 3rd carbon atoms. The cis configuration ensures that these hydroxyl groups are positioned on the same side of the ring plane, leading to specific stereochemical interactions.
The IUPAC name for this compound is (1R,3S)-cyclopentane-1,3-diol . Its structural formula can be represented as:
where the hydroxyl groups are attached to the first and third carbon atoms.
Physical Properties
Cis-Cyclopentane-1,3-diol is a crystalline solid under standard conditions. Key physical properties include:
Property | Value | Reference |
---|---|---|
Molecular Formula | ||
Molecular Weight | 102.13 g/mol | |
Melting Point | ~80°C | |
Solubility | Soluble in water | |
Stereochemistry | Cis |
The compound’s solubility in water is attributed to the presence of two hydroxyl groups capable of forming hydrogen bonds with water molecules.
Synthesis of cis-Cyclopentane-1,3-diol
Laboratory Synthesis Methods
Several synthetic routes have been developed for producing cis-Cyclopentane-1,3-diol:
Reduction of Cyclopentane-1,3-dione
One common method involves the reduction of cyclopentane-1,3-dione using reducing agents such as sodium borohydride () or lithium aluminum hydride (). This reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Hydrolysis of Cyclopentene Oxide
Another approach involves the hydrolysis of cyclopentene oxide in the presence of an acid catalyst. This reaction yields both cis and trans isomers of cyclopentane-1,3-diol, which can be separated by fractional distillation or chromatography.
Catalytic Hydrogenation
In industrial settings, catalytic hydrogenation of cyclopentane-1,3-dione is employed. This process uses catalysts such as palladium on carbon () under high pressure and temperature to achieve high yields and purity .
Reaction Conditions
The following table summarizes key reaction conditions for synthesizing cis-Cyclopentane-1,3-diol:
Method | Reagent | Solvent | Temperature | Yield |
---|---|---|---|---|
Reduction | , | THF | ~25°C | ~85% |
Hydrolysis | Acid catalyst | Water | ~50°C | ~70% |
Catalytic Hydrogenation | Ethanol | ~100°C | ~90% |
Reactivity and Chemical Behavior
Oxidation Reactions
Cis-Cyclopentane-1,3-diol can be oxidized to form cyclopentane-1,3-dione using oxidizing agents such as potassium permanganate () or chromium trioxide (). The reaction proceeds via radical intermediates that favor planar transition states due to the cis configuration.
Reduction Reactions
Further reduction of cis-Cyclopentane-1,3-diol can yield cyclopentane under anhydrous conditions using strong reducing agents like lithium aluminum hydride () .
Substitution Reactions
The hydroxyl groups in cis-Cyclopentane-1,3-diol participate in nucleophilic substitution reactions to form halogenated derivatives such as dichlorocyclopentane or dibromocyclopentane . These reactions retain the cis stereochemistry.
Polymerization
Cis-Cyclopentane-1,3-diol serves as a monomer for synthesizing high-molecular-weight polyesters through thin-film polycondensation at elevated temperatures (~180°C) . The cis configuration enhances chain rigidity and thermal stability.
Applications
Synthetic Chemistry
Cis-Cyclopentane-1,3-diol acts as a valuable building block for synthesizing complex organic molecules such as prostaglandins and chiral pharmaceuticals .
Material Science
The compound is used in polymer chemistry to produce polyesters with improved mechanical properties and thermal stability .
Pharmacology
Due to its biological activity, cis-Cyclopentane-1,3-diol has potential applications in drug development as an enzyme inhibitor or precursor for bioactive compounds .
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